molecular formula C5H6ClN5O B142600 N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide CAS No. 115339-34-9

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide

Cat. No. B142600
M. Wt: 187.59 g/mol
InChI Key: JZDAHZAVLYDAFN-UHFFFAOYSA-N
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Description

“N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” is a derivative of 1,3,5-triazine . These compounds are known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The synthesis involves the replacement of chloride ions in cyanuric chloride . A specific synthesis example involves stirring a solution of N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid and sodium carbonate in distilled water, to which a solution of amine is added .


Molecular Structure Analysis

The molecular structure of “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains an acetamide group attached to the triazine ring .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” primarily involve nucleophilic substitution reactions . The chloride ions in cyanuric chloride are replaced to form various 1,3,5-triazine derivatives .

Scientific Research Applications

Antiviral Activity

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide derivatives have shown promising results in antiviral research. A study by Demchenko et al. (2020) explored the synthesis of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives and their antiviral activity against the Flu A (H1N1) virus. They found that these derivatives exhibited high antiviral activity, with an effective concentration of EC50 0.6 μg/ml, demonstrating potential as antiviral agents (Demchenko et al., 2020).

Antibacterial Applications

Alharbi and Alshammari (2019) investigated the antibacterial properties of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines derived from N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. Some of these compounds showed significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents (Alharbi & Alshammari, 2019).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds derived from triazine derivatives has been a focus of several studies. Mahmood and Ahmad (2020) discussed the synthesis of compounds like substituted imidazole, triazin, and thiazolidine using N-(1,3benzothiazol-2-yl)-2-chloro acetamide, demonstrating the versatility of triazine derivatives in synthesizing a wide range of heterocyclic compounds (Mahmood & Ahmad, 2020).

Environmental Studies

In environmental science, N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide derivatives, especially those related to atrazine, have been studied for their degradation kinetics and environmental impact. Acero et al. (2000) investigated the degradation of atrazine and its degradation products with ozone and OH radicals, providing insights into the environmental fate of these compounds (Acero et al., 2000).

Future Directions

The future directions for the study of “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .

properties

IUPAC Name

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDAHZAVLYDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921677
Record name N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide

CAS RN

115339-34-9
Record name N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115339349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Hong, N Boussetta, G Enderlin, F Merlier… - RSC Sustainability, 2023 - pubs.rsc.org
Atrazine, the most commonly used herbicide, has been reported to pollute the water environment and do harm to human health. It is thus urgent to find an efficient way to degrade …
Number of citations: 6 pubs.rsc.org
GL Saylor, MJ Kupferle - 2021 - JECE-D-22-01103
Number of citations: 0

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